

# Didecyl Adipate: A Promising Phase Change Material for Thermal Energy Storage

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## Compound of Interest

Compound Name: *Didecyl adipate*

Cat. No.: *B089541*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Didecyl adipate**, a long-chain diester of adipic acid, presents itself as a compelling candidate for a phase change material (PCM) in thermal energy storage (TES) applications. Organic PCMs like **didecyl adipate** are sought after for their high latent heat storage capacity, chemical stability, and non-corrosive nature. This document provides a comprehensive overview of the potential thermophysical properties of **didecyl adipate**, detailed protocols for its characterization, and insights into its applications in thermal energy management. While extensive experimental data specifically for **didecyl adipate** as a PCM is emerging, this note draws upon predictive models and comparative data from similar long-chain diesters to provide a robust framework for research and development.

## Thermophysical Properties and Data Presentation

**Didecyl adipate** undergoes a solid-liquid phase transition, enabling it to store and release significant amounts of thermal energy at a relatively constant temperature. The predicted and analogous experimental data for **didecyl adipate** and related compounds are summarized below.

Table 1: Predicted and Comparative Thermophysical Properties of Adipate Esters

Property	Didecyl Adipate (Predicted/Analogous)	Ditetradecyl Adipate (Experimental)	Diocetadecyl Adipate (Experimental)	Unit
Melting Point (T <sub>m</sub> )	~27.4	44	60	°C
Latent Heat of Fusion (ΔH <sub>m</sub> )	Estimated >100	142.4	186.2	J/g
Thermal Stability (T <sub>onset</sub> )	Estimated >200	248.3	342.5	°C
Molecular Weight	426.67	-	-	g/mol

Note: Values for **didecyl adipate** are based on predictive models and comparison with longer-chain adipate esters. Experimental validation is required.

## Experimental Protocols

To rigorously evaluate **didecyl adipate** as a PCM, a series of characterization experiments are essential. The following protocols are based on established methodologies for thermal analysis of organic PCMs.

## Synthesis of Didecyl Adipate

Objective: To synthesize **didecyl adipate** via direct esterification.

Materials:

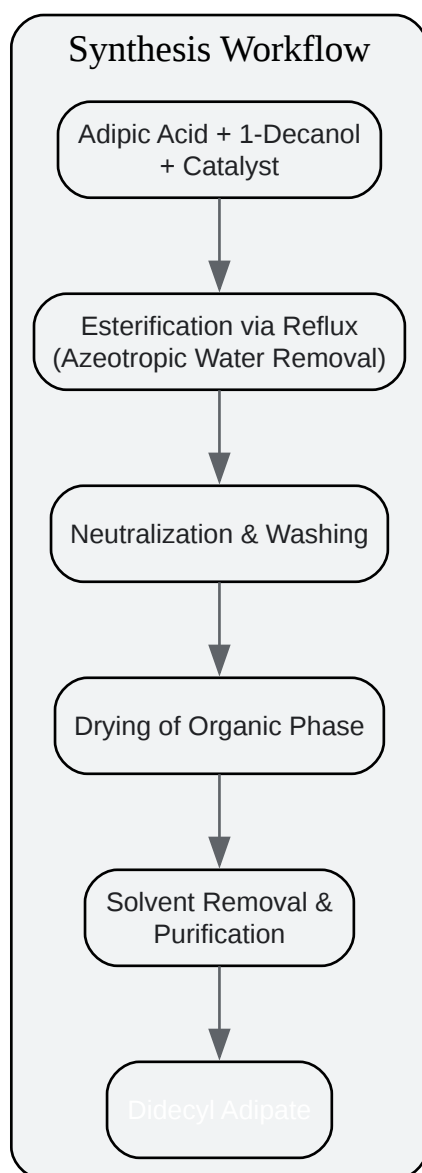
- Adipic acid
- 1-decanol
- p-Toluenesulfonic acid (catalyst)
- Toluene (for azeotropic removal of water)

- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard reflux apparatus

Procedure:

- In a round-bottom flask, combine adipic acid and a molar excess of 1-decanol.
- Add a catalytic amount of p-toluenesulfonic acid.
- Add toluene to the flask and set up the apparatus for reflux with a Dean-Stark trap to collect water.
- Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.
- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Wash the organic layer with the sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with deionized water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and remove the toluene and excess 1-decanol using a rotary evaporator to yield the crude **didecyl adipate**.
- Further purification can be achieved through vacuum distillation or recrystallization.

A diagram of the synthesis workflow is provided below.



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Synthesis Workflow for **Didecyl Adipate**.

## Thermal Properties Characterization using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of **didecyl adipate**.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- Nitrogen purge gas

Procedure:

- Accurately weigh 5-10 mg of the synthesized **didecyl adipate** into an aluminum DSC pan and hermetically seal it.
- Place the sample pan and an empty reference pan into the DSC cell.
- Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
- Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the melting point (e.g., 50°C).
- Hold the sample at the elevated temperature for a few minutes to ensure complete melting.
- Cool the sample back to the initial temperature at the same rate.
- The melting temperature is determined as the peak temperature of the endothermic event, and the latent heat of fusion is calculated from the area under the peak.

## Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation temperature of **didecyl adipate**.

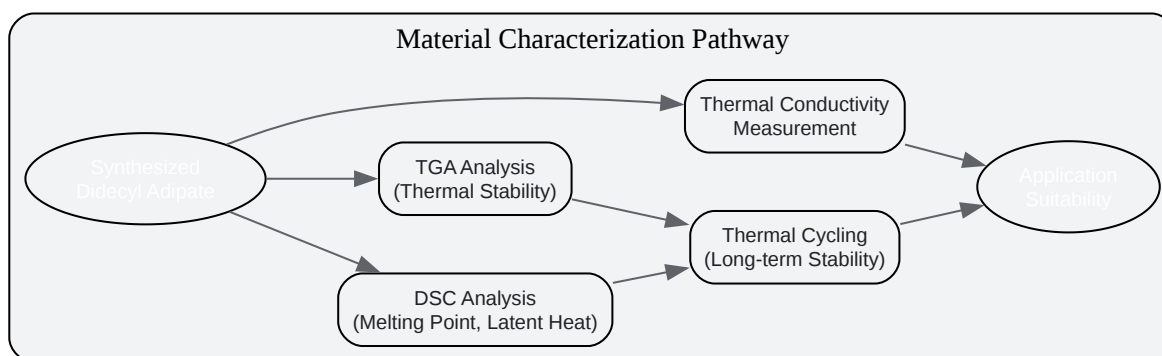
Apparatus:

- Thermogravimetric Analyzer (TGA)
- Alumina or platinum pans
- Nitrogen or air purge gas

**Procedure:**

- Place a small, accurately weighed sample (5-10 mg) of **didecyl adipate** into the TGA pan.
- Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Record the mass loss of the sample as a function of temperature.
- The onset temperature of decomposition is a measure of the material's thermal stability.

The logical relationship for material characterization is depicted in the following diagram.



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Characterization Pathway for PCM Suitability.

## Thermal Cycling Stability

Objective: To assess the long-term reliability and performance of **didecyl adipate** after repeated melting and freezing cycles.

**Apparatus:**

- Thermal cycler or a temperature-controlled bath/oven
- DSC instrument

#### Procedure:

- Encapsulate a sample of **didecyl adipate** in a sealed container.
- Subject the sample to a large number of thermal cycles (e.g., 100, 500, 1000 cycles) by repeatedly heating it above its melting point and cooling it below its freezing point.
- After the desired number of cycles, perform DSC analysis on the cycled sample as described in Protocol 2.
- Compare the melting temperature and latent heat of fusion of the cycled sample with the uncycled sample to determine any degradation in thermal properties.

## Potential Applications

With a predicted melting point of around 27.4°C, **didecyl adipate** is a promising candidate for applications in the thermal regulation of buildings and other environments close to human comfort temperatures. Potential applications include:

- Smart Building Materials: Incorporation into plaster, wallboards, and concrete to passively regulate indoor temperatures, reducing heating and cooling loads.
- Textiles: Integration into fabrics for temperature-regulating clothing.
- Electronics Cooling: Use as a passive thermal management solution to absorb waste heat from electronic components during peak operation.
- Biomedical Applications: In containers for the transport of temperature-sensitive biological samples or pharmaceuticals.

## Conclusion

**Didecyl adipate** holds significant potential as a phase change material for thermal energy storage, particularly for applications requiring a phase transition near ambient temperatures. The protocols outlined in this document provide a clear pathway for its synthesis and comprehensive characterization. Further experimental investigation is crucial to validate the predicted properties and fully unlock the potential of **didecyl adipate** in advancing thermal energy storage technologies.

- To cite this document: BenchChem. [Didecyl Adipate: A Promising Phase Change Material for Thermal Energy Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089541#didecyl-adipate-as-a-phase-change-material-for-thermal-energy-storage]

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